Comparative Anti-Pneumococcal Potency: Posizolid (AZD2563) vs. Tedizolid and Linezolid
Posizolid (AZD2563) demonstrates potent activity against *Streptococcus pneumoniae*, with reported MIC50/MIC90 values of 0.5/1 μg/mL against drug-susceptible isolates [1]. However, this activity is markedly lower than that of Tedizolid (MIC50/MIC90 of 0.12/0.12 μg/mL against multidrug-resistant (MDR) strains) and comparable to Linezolid (MIC50/MIC90 of 0.5/1 μg/mL) [2]. This places Posizolid in a middle tier of anti-pneumococcal potency among oxazolidinones, providing a critical benchmark for potency in this indication.
| Evidence Dimension | In vitro antibacterial potency (MIC, μg/mL) |
|---|---|
| Target Compound Data | MIC50 = 0.5, MIC90 = 1 |
| Comparator Or Baseline | Linezolid: MIC50 = 0.5, MIC90 = 1; Tedizolid: MIC50 = 0.12, MIC90 = 0.12 |
| Quantified Difference | Posizolid is ~4-fold less potent than Tedizolid but equipotent to Linezolid against S. pneumoniae. |
| Conditions | Broth microdilution against drug-susceptible S. pneumoniae isolates (Posizolid) vs. MDR isolates (Tedizolid). |
Why This Matters
For research programs targeting pneumococcal infections, Posizolid provides a crucial, quantifiable mid-range potency control against which newer, more potent oxazolidinones can be benchmarked.
- [1] Baum, S. E., Crawford, S. A., McDougal, L. K., & Fritsche, T. R. (2002). Comparative Activities of the Oxazolidinone AZD2563 and Linezolid against Selected Recent North American Isolates of *Streptococcus pneumoniae*. *Antimicrobial Agents and Chemotherapy*, 46(9), 3094–3095. View Source
- [2] Choi, S. H., et al. (2016). In vitro activity of Tedizolid phosphate against multidrug-resistant *Streptococcus pneumoniae* isolates from Asian countries. *Diagnostic Microbiology and Infectious Disease*, 85(3), 357-360. View Source
